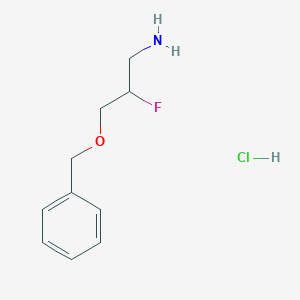
3-(Benzyloxy)-2-fluoropropan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride is a chemical compound that features a benzyloxy group, a fluorine atom, and an amine group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the benzyloxylation of a suitable precursor, followed by fluorination and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-fluoropropanone, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group may enhance binding affinity, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)-2-chloropropan-1-amine hydrochloride
- 3-(Benzyloxy)-2-bromopropan-1-amine hydrochloride
- 3-(Benzyloxy)-2-iodopropan-1-amine hydrochloride
Uniqueness
Compared to its analogs, 3-(Benzyloxy)-2-fluoropropan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable tool in various applications.
Propiedades
Número CAS |
2055841-04-6 |
|---|---|
Fórmula molecular |
C10H15ClFNO |
Peso molecular |
219.68 g/mol |
Nombre IUPAC |
2-fluoro-3-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |
Clave InChI |
BNRRJSWWSOVYSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC(CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


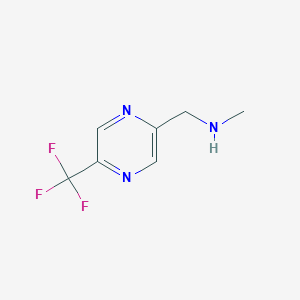
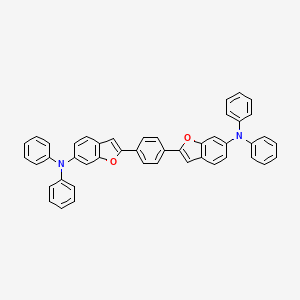

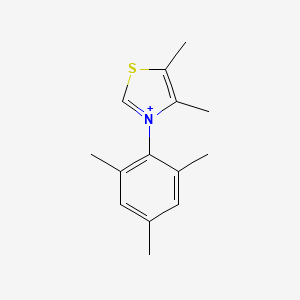
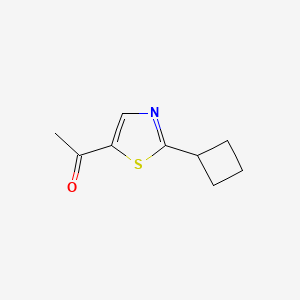



![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
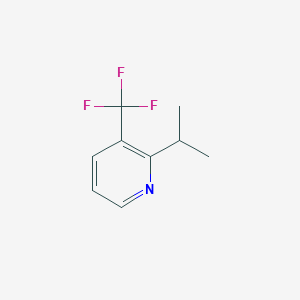

![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
